molecular formula C10H11FO B15324178 4-(4-Fluorophenyl)but-3-en-1-ol

4-(4-Fluorophenyl)but-3-en-1-ol

Cat. No.: B15324178
M. Wt: 166.19 g/mol
InChI Key: MVPDMWRWKKSRIO-HNQUOIGGSA-N
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Description

4-(4-Fluorophenyl)but-3-en-1-ol is an organic compound characterized by a fluorinated phenyl group attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Fluorophenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-(4-fluorophenyl)but-3-en-2-one using Luche reduction, which employs sodium borohydride (NaBH4) and cerium chloride (CeCl3) in methanol (CH3OH) . Another method involves the solventless Wittig reaction, where fluorinated benzaldehydes react with phosphonium ylides to form the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is often employed.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 4-(4-Fluorophenyl)but-3-en-2-one.

    Reduction: 4-(4-Fluorophenyl)butan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)but-3-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)but-3-en-2-ol: Similar structure but with a hydroxyl group at a different position.

    4-(4-Fluorophenyl)but-3-yn-1-ol: Contains a triple bond instead of a double bond.

    4-(4-Fluorophenyl)butan-1-ol: Saturated analog without the double bond.

Uniqueness

4-(4-Fluorophenyl)but-3-en-1-ol is unique due to the combination of the fluorinated phenyl group and the butenol chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(E)-4-(4-fluorophenyl)but-3-en-1-ol

InChI

InChI=1S/C10H11FO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h1,3-7,12H,2,8H2/b3-1+

InChI Key

MVPDMWRWKKSRIO-HNQUOIGGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CCO)F

Canonical SMILES

C1=CC(=CC=C1C=CCCO)F

Origin of Product

United States

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